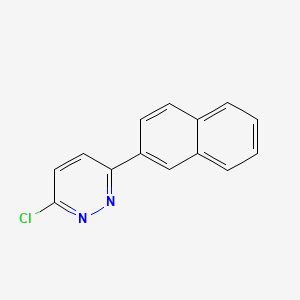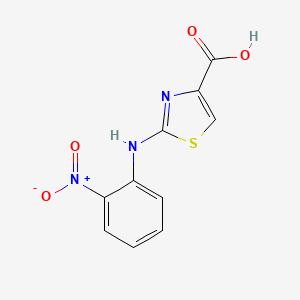
2-(2-Nitrophenylamino)-thiazol-4-carbonsäure
Übersicht
Beschreibung
2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H7N3O4S and its molecular weight is 265.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielles Mittel
Diese Verbindung wurde auf ihr Potenzial als antibakterielles Mittel untersucht. Der Thiazol-Kern, der Teil seiner Struktur ist, ist dafür bekannt, die Biosynthese bestimmter bakterieller Lipide zu blockieren, was zu seinen antimikrobiellen Eigenschaften beiträgt . Es könnte besonders effektiv gegen sowohl grampositive als auch gramnegative Bakterien sein, was es zu einer wertvollen Ergänzung des Arsenals antimikrobieller Substanzen macht.
Antikrebsaktivität
Thiazol-Derivate haben in der Krebsforschung vielversprechend gezeigt. Insbesondere wurden sie auf ihre Wirksamkeit gegen Krebszelllinien wie das humane Brustadenokarzinom (MCF7) untersucht, indem sie die Zellproliferation hemmen . Die Nitrophenylaminogruppe könnte diese Aktivität möglicherweise verstärken, was sie zu einem Kandidaten für weitere Studien in der Krebstherapie macht.
Pharmazeutischer Zwischenstoff
Die Verbindung dient als aktiver pharmazeutischer Zwischenstoff. Sie kann bei der Synthese komplexerer Moleküle verwendet werden, die verschiedene therapeutische Anwendungen haben können, einschließlich der Behandlung chronischer Krankheiten . Ihre Rolle als Zwischenprodukt ermöglicht die Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und Sicherheitsprofilen.
Molekularmodellierung
Im Bereich der Wirkstoffentwicklung ist die Molekularmodellierung ein unverzichtbares Werkzeug. Die fragliche Verbindung kann in computergestützten Studien verwendet werden, um ihre Interaktion mit biologischen Zielstrukturen zu verstehen. Molekular-Docking-Studien können beispielsweise aufzeigen, wie gut die Verbindung in die Bindungstasche von Enzymen oder Rezeptoren passt, was für die Entwicklung neuer Medikamente entscheidend ist .
Antiproliferatives Mittel
Abgesehen von ihrer potenziellen Verwendung bei der Behandlung von Krebs könnten die antiproliferativen Eigenschaften dieser Verbindung auf andere Krankheiten angewendet werden, die durch abnormales Zellwachstum gekennzeichnet sind. Dies umfasst Erkrankungen wie Psoriasis oder Hyperplasie, bei denen die Kontrolle des Zellwachstums eine wichtige therapeutische Strategie ist .
Forschungswerkzeug in der Biochemie
Als Forschungswerkzeug kann diese Verbindung verwendet werden, um biochemische Pfade und Prozesse zu untersuchen. Ihre einzigartige Struktur ermöglicht es ihr, mit bestimmten Enzymen oder Rezeptoren zu interagieren, was sie nützlich macht, um die molekulare Grundlage von Krankheiten zu verstehen und potenzielle therapeutische Ziele zu identifizieren .
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the nitrophenylamino and thiazole groups .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its chemical structure, formulation, route of administration, and the individual’s physiological condition .
Result of Action
Similar compounds have been known to induce various cellular responses, potentially leading to changes in cell function or viability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid. These factors may include temperature, pH, presence of other chemicals, and the specific biological environment within the body .
Eigenschaften
IUPAC Name |
2-(2-nitroanilino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4S/c14-9(15)7-5-18-10(12-7)11-6-3-1-2-4-8(6)13(16)17/h1-5H,(H,11,12)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRUTFRSFFVKMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=CS2)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



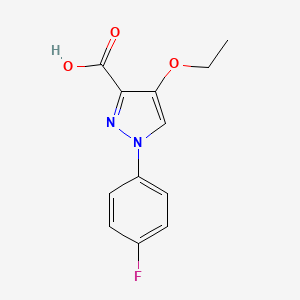
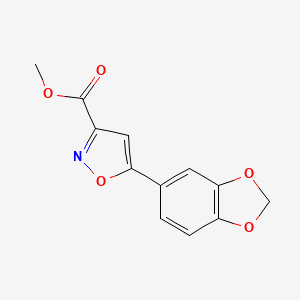
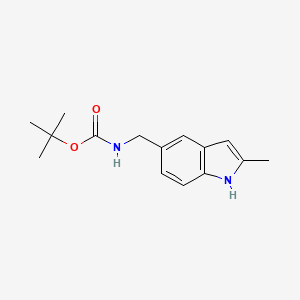
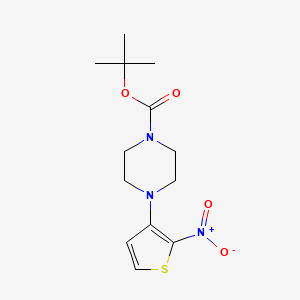
![4-methyl-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B1415271.png)
![N'-{[6-(trifluoromethyl)-3-pyridinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B1415272.png)




![N-ethyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide](/img/structure/B1415281.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-2,6-difluorobenzene-1-sulfonamide](/img/structure/B1415283.png)
